4-Thiazolecarboxamide,5-mercapto-(9CI)
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Overview
Description
5-Mercaptothiazole-4-carboxamide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercaptothiazole-4-carboxamide typically involves the reaction of aminocyanacetamide with carbon disulfide, followed by methylation and reduction steps. The reaction conditions include the use of sodium hydroxide and Raney nickel as a catalyst . The overall yield of this synthesis method is reported to be around 79% .
Industrial Production Methods: For large-scale industrial production, the synthesis of 5-Mercaptothiazole-4-carboxamide can be optimized by employing one-pot synthesis methods and green chemistry principles. These methods aim to minimize the use of toxic solvents and reduce the formation of side products .
Chemical Reactions Analysis
Types of Reactions: 5-Mercaptothiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-5 and C-2 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Raney nickel or other reducing agents.
Substitution: Halogenating agents, thiourea, and substituted thioamides.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-Mercaptothiazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-Mercaptothiazole-4-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme involved in bacterial DNA replication, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
- 5-Aminothiazole-4-carboxamide
- 2-Mercaptobenzothiazole
- Thiazole-5-carboxamide
Comparison: 5-Mercaptothiazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both mercapto and carboxamide functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
CAS No. |
120405-07-4 |
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Molecular Formula |
C4H4N2OS2 |
Molecular Weight |
160.2 g/mol |
IUPAC Name |
5-sulfanyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H4N2OS2/c5-3(7)2-4(8)9-1-6-2/h1,8H,(H2,5,7) |
InChI Key |
JZOLGNBHMMPCCH-UHFFFAOYSA-N |
SMILES |
C1=NC(=C(S1)S)C(=O)N |
Canonical SMILES |
C1=NC(=C(S1)S)C(=O)N |
Synonyms |
4-Thiazolecarboxamide,5-mercapto-(9CI) |
Origin of Product |
United States |
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